molecular formula C4H7FO2 B1390504 (3-Fluorooxetan-3-yl)methanol CAS No. 865451-85-0

(3-Fluorooxetan-3-yl)methanol

Cat. No. B1390504
M. Wt: 106.1 g/mol
InChI Key: BBAFPURKVADOED-UHFFFAOYSA-N
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Description

“(3-Fluorooxetan-3-yl)methanol” is a fluorinated, cyclic alcohol with the chemical formula C4H7FO2 . It is also known as FOEM or 3-Fluoromethyloxetane.


Molecular Structure Analysis

The molecular structure of “(3-Fluorooxetan-3-yl)methanol” consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 106.1 .


Physical And Chemical Properties Analysis

“(3-Fluorooxetan-3-yl)methanol” has a predicted boiling point of 137.5±15.0 °C and a predicted density of 1.24±0.1 g/cm3 . The storage temperature is recommended to be under -20°C in a sealed and dry environment .

Scientific Research Applications

Methanol as a Solubilizing Agent in Biological Membranes

Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics was demonstrated through a small angle neutron scattering study, revealing that methanol influences lipid scrambling and the structure-function relationship associated with bilayer composition. This insight is crucial for understanding cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A study highlighted the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently under various conditions. This catalytic process has been noted for its low catalyst loadings, short reaction times, and compatibility with different functional groups (Ozcubukcu et al., 2009).

CO2 Hydrogenation to Methanol

Research on the synthesis of methanol from CO2 and H2 over YBa2Cu3O7 catalysts was conducted to understand the catalyst's behavior in various oxidation states and the formation of precursor species in methanol synthesis. This study provided insights into the optimum conditions for methanol synthesis and proposed a reaction mechanism for CO2 hydrogenation to methanol (Gao & Au, 2000).

Fluoroacetylation of Indoles

A protocol for the fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones was reported. This method is noteworthy for its simplicity, efficiency, and the production of water as the only byproduct. The reaction's utility was further demonstrated in the concise synthesis of α-(trifluoromethyl)(indol-3-yl)methanol (Yao et al., 2016).

Safety And Hazards

“(3-Fluorooxetan-3-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

(3-fluorooxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-4(1-6)2-7-3-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAFPURKVADOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670334
Record name (3-Fluorooxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorooxetan-3-yl)methanol

CAS RN

865451-85-0
Record name 3-Fluoro-3-oxetanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865451-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorooxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Scott, D Stead, B Barlaam, J Breed… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we report the optimization of a meta-substituted series of selective estrogen receptor degrader (SERD) antagonists for the treatment of ER+ breast cancer. Structure-based …
Number of citations: 6 pubs.acs.org

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